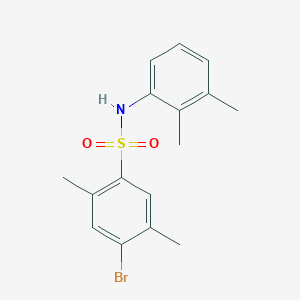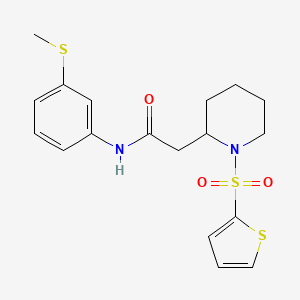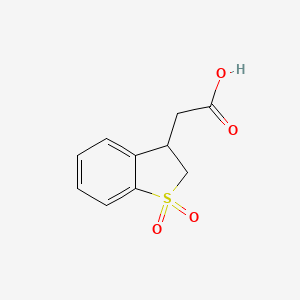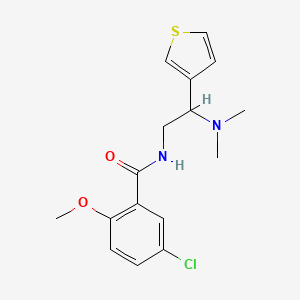
2-Bromo-3,6-difluoro-1-(difluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-3,6-difluoro-1-(difluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrF4 . It is a derivative of benzene, which is a simple aromatic ring (C6H6). In this compound, one of the hydrogen atoms in benzene is replaced by a bromine atom and two hydrogen atoms are replaced by fluorine atoms. Additionally, one of the carbon atoms is bonded to a difluoromethyl group (-CF2H) .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3,6-difluoro-1-(difluoromethyl)benzene” consists of a benzene ring with a bromine atom and two fluorine atoms attached to it. Additionally, one of the carbon atoms in the benzene ring is bonded to a difluoromethyl group (-CF2H) .Applications De Recherche Scientifique
Synthesis and Characterization of Fluorinated Compounds
Fluorinated organic compounds, including those derived from 2-Bromo-3,6-difluoro-1-(difluoromethyl)benzene, are of significant interest due to their unique properties such as high stability and potential applications in pharmaceuticals and agrochemicals. Studies by Fink et al. (1997) on ethynylferrocene compounds of 1,3,5-tribromobenzene have highlighted the utility of bromo- and difluoro-substituted benzene derivatives in synthesizing complex organometallic structures characterized by reversible electrochemical oxidations indicative of their potential in electronic applications (Fink et al., 1997).
Advanced Material Synthesis
The development of advanced materials, particularly those with specific electronic or photonic properties, often relies on the synthesis of highly structured organic molecules. The work by Percec et al. (1994) on "willowlike" thermotropic dendrimers showcases how bromo- and difluoro-substituted benzene derivatives serve as monomers for producing hyperbranched polymers. These polymers exhibit unique physical properties suitable for applications in materials science, including liquid crystal displays and organic semiconductors (Percec et al., 1994).
Reaction Mechanisms and Catalysis
Understanding the reaction mechanisms and developing new catalytic processes are crucial for advancing organic synthesis. Research by Shernyukov et al. (2016) on the noncatalytic bromination of benzene demonstrates the complexity of reactions involving halogenated benzene derivatives. Their work provides insight into the high kinetic order and the role of bromine clusters in facilitating reactions that overcome the aromatic stability of benzene. This research not only advances our understanding of halogenation reactions but also opens new pathways for synthesizing halogenated aromatic compounds in an efficient manner (Shernyukov et al., 2016).
Propriétés
IUPAC Name |
2-bromo-3-(difluoromethyl)-1,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKMEVLHDAVNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2937513.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2937518.png)

![1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2937520.png)
![1-[(Tert-butoxy)carbonyl]-3-[(1-phenylethyl)amino]azetidine-3-carboxylic acid](/img/structure/B2937522.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-5-(dimethylamino)pentanamide](/img/structure/B2937523.png)



![5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride](/img/structure/B2937533.png)

